3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol
Description
3-[7-(3-Chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. The molecule is substituted at position 7 with a 3-chloro-4-methylphenyl group and at position 2/3 with a phenol moiety. Such derivatives are frequently explored as kinase inhibitors or adenosine receptor antagonists due to their ability to interact with key enzymatic or receptor-binding sites .
Properties
CAS No. |
5272-05-9 |
|---|---|
Molecular Formula |
C19H13ClN6O |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-[10-(3-chloro-4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C19H13ClN6O/c1-11-5-6-13(8-16(11)20)26-18-15(9-22-26)19-23-17(24-25(19)10-21-18)12-3-2-4-14(27)7-12/h2-10,27H,1H3 |
InChI Key |
SFQVCKDLEBKALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves multiple steps, starting from the appropriate substituted phenylhydrazine and aldehyde. The synthetic route typically includes the formation of the pyrazole ring followed by the construction of the triazolo[1,5-c]pyrimidine scaffold. Reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the pyrazolo[4,3-e][1,2,4]triazolo class exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating potent activity .
Anti-inflammatory Properties
The pyrazolo-triazolo derivatives have been recognized for their anti-inflammatory effects:
- Research Findings : Studies have shown that these compounds can reduce inflammation markers and exhibit significant inhibition in models of inflammatory diseases .
- Biological Activity : The presence of the chloro and methyl groups enhances the reactivity of the compound, potentially increasing its efficacy against inflammatory pathways .
Antiviral Potential
Emerging data suggest that this compound may also possess antiviral properties:
- Mechanism : Similar compounds have been noted to exhibit activity against viral replication by interfering with viral enzymes or host cell mechanisms .
- Clinical Relevance : There is ongoing research to explore the full antiviral potential of pyrazolo-triazolo derivatives in treating viral infections.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | Pyrazolo-triazolopyrimidine | Anticancer activity |
| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazolopyrimidine | CDK inhibition |
| 5-amino-pyrazolo[1,5-a]pyrimidines | Pyrazolopyrimidine | Antiviral properties |
Synthesis and Development
The synthesis of 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step organic reactions. These include cyclization processes under controlled conditions to yield the desired heterocyclic structure .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key residues .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Receptor Binding: The target compound’s phenol group may enhance interactions with polar residues in kinase active sites, contrasting with Preladenant’s furan and piperazine groups, which optimize adenosine A2A receptor antagonism . Chloro and methyl groups at position 7 (as in the target and compound 5g) improve membrane permeability but may reduce solubility compared to methoxy or hydroxy groups .
Biological Activity Trends: Pyrazolo-triazolo-pyrimidines with arylpiperazine chains (e.g., Preladenant) exhibit high selectivity for adenosine receptors, while phenol-substituted derivatives (like the target) are more likely to target kinases or apoptosis pathways . Anticancer activity in similar compounds (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) correlates with electron-withdrawing substituents (e.g., chloro), which enhance cytotoxicity by stabilizing DNA interactions .
Synthetic Challenges: Introducing phenolic groups requires careful protection-deprotection strategies to avoid side reactions, unlike methyl or furan substituents, which are more straightforward to incorporate .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
- The target’s phenol group improves aqueous solubility compared to non-polar analogs like 5g but reduces it relative to tetrahydrofuran-substituted derivatives .
- Higher LogP values in chloro-substituted compounds (e.g., 5g) suggest enhanced blood-brain barrier permeability, which is advantageous for CNS-targeting agents .
Biological Activity
3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound known for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of heterocyclic compounds that have been extensively studied for their medicinal properties.
- Molecular Formula : C19H13ClN6O
- CAS Number : 5272-05-9
- Molecular Weight : 376.7991 g/mol
- Structure : The compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with a chloro and methyl group on the phenyl ring.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Biological Activity Overview
Recent studies have highlighted several key areas regarding the biological activity of this compound:
Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
- Findings : The compound exhibited potent cytotoxicity with varying degrees of potency across different cell lines. Notably, it acted as a dual inhibitor of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. In particular, one analog (compound 5i) demonstrated significant tumor growth inhibition in MCF-7 models and induced apoptosis while suppressing cell migration and disrupting the cell cycle .
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Variations in substituents on the pyrazolo and pyrimidine rings can significantly influence potency and selectivity against cancer targets. Molecular docking studies further elucidated the binding interactions between the compound and its targets .
Comparative Analysis with Similar Compounds
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound 5i | Anticancer | 0.3 | EGFR/VGFR2 |
| Compound A | Antiproliferative | 12 | EGFR |
| Compound B | Cytotoxic | 8 | VGFR2 |
This table summarizes the comparative efficacy of related compounds highlighting the unique position of this compound in terms of potency against cancer cell lines.
Case Studies
In a recent study published in Nature Reviews Cancer, researchers synthesized various aryl analogs based on the pyrazolo[4,3-e][1,2,4]triazolo scaffold. Among these compounds, some showed remarkable anticancer properties with low resistance rates observed in vitro .
Another investigation focused on the effects of this compound on specific cancer pathways. The results indicated that it could effectively inhibit key signaling pathways involved in tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
